N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(3-nitrophenyl)acetamide
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Overview
Description
N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(3-nitrophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyano group, a tetrahydronaphthalene ring, and a nitrophenyl acetamide moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(3-nitrophenyl)acetamide typically involves multi-step organic reactions One common method starts with the preparation of the tetrahydronaphthalene derivative, which is then functionalized with a cyano group
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Step 1: Synthesis of 2-cyano-1,2,3,4-tetrahydronaphthalene
Reagents: Naphthalene, hydrogen cyanide, and a suitable catalyst.
Conditions: High-pressure hydrogenation followed by cyanation.
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Step 2: Formation of 2-(3-nitrophenyl)acetamide
Reagents: 3-nitrobenzoyl chloride and acetic anhydride.
Conditions: Acylation reaction under anhydrous conditions.
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Step 3: Coupling Reaction
Reagents: 2-cyano-1,2,3,4-tetrahydronaphthalene and 2-(3-nitrophenyl)acetamide.
Conditions: Amide bond formation using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydronaphthalene ring, leading to the formation of naphthoquinone derivatives.
Reagents: Potassium permanganate, chromium trioxide.
Conditions: Acidic or basic medium.
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Reduction: The nitro group in the compound can be reduced to an amine.
Reagents: Hydrogen gas with a palladium catalyst, or chemical reducing agents like tin(II) chloride.
Conditions: Mild to moderate temperatures.
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Substitution: The cyano group can participate in nucleophilic substitution reactions.
Reagents: Nucleophiles such as amines or alcohols.
Conditions: Basic medium.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the cyano and nitro groups suggests possible interactions with biological macromolecules.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure may be modified to enhance its biological activity, targeting specific pathways involved in diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(3-nitrophenyl)acetamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The cyano and nitro groups could play crucial roles in binding to the target molecule, either through covalent or non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(4-nitrophenyl)acetamide
- N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(3-methoxyphenyl)acetamide
Uniqueness
Compared to similar compounds, N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2-(3-nitrophenyl)acetamide is unique due to the specific positioning of the nitro group on the phenyl ring
Properties
IUPAC Name |
N-(2-cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-(3-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c20-13-19(9-8-15-5-1-2-6-16(15)12-19)21-18(23)11-14-4-3-7-17(10-14)22(24)25/h1-7,10H,8-9,11-12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVHUFBKNUGNKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(C#N)NC(=O)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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